molecular formula C27H32N6O B1662398 4-[[6-(乙基氨基)-2-[[1-(苯甲基)-5-吲哚基]氨基]-4-嘧啶基]氨基]-1-环己醇 CAS No. 359886-84-3

4-[[6-(乙基氨基)-2-[[1-(苯甲基)-5-吲哚基]氨基]-4-嘧啶基]氨基]-1-环己醇

货号 B1662398
CAS 编号: 359886-84-3
分子量: 456.6 g/mol
InChI 键: YVXCDLCJCIDFHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

科学研究应用

Cancer Therapy

The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6 has been proposed as a paradigm shift in the anticancer approach .

Overcoming Resistance to Monotherapy

The development of resistance to monotherapy is a significant challenge in cancer treatment. CDK4/6 inhibitors can play a crucial role in overcoming this resistance .

Proteolysis Targeting Chimera (PROTAC)

PROTAC is a unique and pioneering technique for degrading CDK4/6 enzymes . CDK4/6 inhibitors can be used in conjunction with this technique to enhance the effectiveness of cancer treatment .

Breast Cancer Treatment

CDK4/6 inhibitors have shown significant effectiveness in the treatment of breast cancer . Real-world data analysis has revealed that certain characteristics, like the level of the progesterone receptor in the tumor and whether the cancer had spread to multiple locations or the liver, played a significant role in how long patients benefited from treatment without progression .

Tumor Radiosensitization

CDK4/6 inhibitors have been proposed as a novel strategy for tumor radiosensitization . This approach could potentially enhance the effectiveness of radiation therapy in cancer treatment .

Solid Tumors

Pharmacological inhibitors of CDK4/6 have shown significant activity against several solid tumors . Their primary mechanism of action is thought to be the inhibition of phosphorylation of the retinoblastoma tumor suppressor, inducing G1 cell cycle arrest in tumor cells .

作用机制

Target of Action

The primary targets of the Cdk4/6 Inhibitor IV, also known as 4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol, are the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases, in combination with cyclins, serve as critical checkpoints in the cell division and growth process . They play a significant role in the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase .

Mode of Action

The Cdk4/6 Inhibitor IV interacts with its targets (CDK4/6) by inhibiting their activity, which leads to cell cycle arrest and apoptosis . The inhibition of CDK4/6 suppresses the phosphorylation of the retinoblastoma tumor suppressor protein (Rb), preventing abnormal cell proliferation and cancer development .

Biochemical Pathways

The inhibition of CDK4/6 affects several biochemical pathways. The CDK4/6-Rb pathway, which is dysregulated in approximately 80% of human cancers , is directly impacted. The inhibition of CDK4/6 leads to the suppression of Rb phosphorylation, inducing G1 cell cycle arrest in tumor cells . Other pathways influenced by CDK4/6 inhibition include the Janus kinase–signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways .

Pharmacokinetics

For example, ribociclib, another CDK4/6 inhibitor, has a mean effective half-life of 32.0 hours and reaches steady state by day 8 . It is eliminated mainly by hepatic metabolism, mostly by cytochrome P450 (CYP) 3A4 . These properties may impact the bioavailability and efficacy of the drug.

Result of Action

The primary result of the action of Cdk4/6 Inhibitor IV is the induction of cell cycle arrest and apoptosis . This leads to the prevention of abnormal cell proliferation and the development of cancer . In addition, CDK4/6 inhibition has been shown to enhance T-cell-associated cancer elimination, proposing a potential therapeutic strategy to enhance T-cell immunotherapy on hepatocellular carcinoma .

Action Environment

The action, efficacy, and stability of Cdk4/6 Inhibitor IV can be influenced by various environmental factors. For instance, the presence of strong CYP3A inhibitors or inducers can increase or decrease the exposure to the drug, respectively . Furthermore, the tumor microenvironment, including the level of immune infiltration and the immunogenicity of cancer cells, can impact the effectiveness of CDK4/6 inhibitors .

属性

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk4/6 Inhibitor IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol
Reactant of Route 3
Reactant of Route 3
4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol
Reactant of Route 4
Reactant of Route 4
4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol
Reactant of Route 5
Reactant of Route 5
4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol
Reactant of Route 6
Reactant of Route 6
4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。